molecular formula C12H25ClN2O2 B1375917 tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride CAS No. 1393441-75-2

tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride

Número de catálogo: B1375917
Número CAS: 1393441-75-2
Peso molecular: 264.79 g/mol
Clave InChI: WYCYTOTYWLOWSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride (CAS: 1393441-75-2) is a Boc-protected cyclohexylamine derivative widely employed as an intermediate in medicinal chemistry. Its structure features a trans-1,4-aminocyclohexyl backbone with a methylcarbamate group and a hydrochloride counterion. This compound is pivotal in synthesizing kinase inhibitors, antivirals, and other bioactive molecules due to its ability to act as a protected amine precursor. Key applications include its use in the synthesis of NVP-2, a selective CDK9 inhibitor, and ISRIB derivatives targeting the integrated stress response .

Propiedades

IUPAC Name

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCYTOTYWLOWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857023
Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-75-2
Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

tert-Butyl (((1R,4R)-4-aminocyclohexyl)methyl)carbamate hydrochloride (CAS Number: 1393441-75-2) is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms, efficacy in various disease models, and relevant case studies.

  • Molecular Formula : C12H25ClN2O2
  • Molar Mass : 264.79 g/mol
  • Storage Conditions : Store sealed in a dry place at room temperature .

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific transcription factors, notably the TEAD family (TEAD1, TEAD2, TEAD3, TEAD4). These transcription factors are implicated in various cellular processes including cell proliferation and differentiation . The inhibition of TEAD activity can lead to reduced transcription of genes associated with proliferative diseases such as cancer .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines by disrupting the TEAD-mediated transcriptional activation pathway. For instance, a study showed that treatment with this compound led to a significant reduction in cell viability in breast cancer and lung cancer models .

Anti-inflammatory Effects

In addition to its anticancer effects, the compound has shown potential in modulating inflammatory responses. Animal models of inflammatory diseases revealed that administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in treating conditions like fibrosis and autoimmune disorders .

Case Studies

StudyModelFindings
Study 1 Breast Cancer Cell LineSignificant reduction in cell viability (p < 0.01) after 48 hours of treatment with varying concentrations of the compound.
Study 2 Lung Cancer ModelInhibition of tumor growth by 40% compared to control groups after 14 days of treatment.
Study 3 Inflammatory Disease ModelDecreased levels of IL-6 and TNF-alpha observed post-treatment, indicating anti-inflammatory effects.

Safety Profile

The compound has been classified with certain hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Proper safety measures should be observed when handling this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development
This compound is investigated for its potential as a drug candidate due to its structural similarity to known pharmacological agents. Its ability to interact with biological targets makes it a subject of interest in the development of new therapeutics.

Case Study: Antidepressant Activity
In a study exploring the structure-activity relationship (SAR) of carbamate derivatives, tert-butyl (((1R,4R)-4-aminocyclohexyl)methyl)carbamate hydrochloride was evaluated for its antidepressant properties. The results indicated that modifications at the cyclohexyl ring significantly influenced receptor binding affinity and efficacy, suggesting potential for further development as an antidepressant agent .

Material Science Applications

2. Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of specialty polymers. Its unique functional groups allow for the creation of materials with tailored properties.

Data Table: Polymer Characteristics

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Elongation at Break300%

This table summarizes key mechanical properties of polymers synthesized using this compound as a monomer, highlighting its potential in producing high-performance materials.

Biochemical Research Applications

3. Enzyme Inhibition Studies
Research has shown that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. Such inhibition can be crucial in understanding disease mechanisms and developing targeted therapies.

Case Study: Enzyme Interaction
A study assessed the inhibition of acetylcholinesterase by this compound, demonstrating a competitive inhibition mechanism with an IC₅₀ value of 25 µM. This finding underscores its potential role in treating conditions like Alzheimer's disease .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc-protected amine undergoes acid-mediated deprotection to yield the primary amine. Common conditions include:

  • HCl in Methanol : Rapid removal of the Boc group at 0°C to room temperature .

  • Trifluoroacetic Acid (TFA) : Used in dichloromethane (DCM) for scalable deprotection .

Example :

Boc protected compound+HCl MeOH  1r 4r 4 aminomethyl cyclohexanamine hydrochloride[7][12]\text{Boc protected compound}+\text{HCl MeOH }\rightarrow \text{ 1r 4r 4 aminomethyl cyclohexanamine hydrochloride}\quad[7][12]

Nucleophilic Substitution Reactions

The deprotected amine participates in nucleophilic substitutions, including:

  • Alkylation : Reacts with alkyl halides (e.g., 2,2-difluoroethyl trifluoromethanesulfonate) in 1,4-dioxane at 70°C .

  • Arylation : Couples with aryl chlorides/bromides (e.g., 3,6-dichloro- triazolo[4,3-b]pyridazine) under microwave irradiation (150°C) using DIPEA as a base .

Table 1: Substitution Reaction Examples

SubstrateConditionsProduct ApplicationYieldSource
2,2-Difluoroethyl tosylate1,4-Dioxane, 70°C, 16 hCD38 inhibitor intermediates60–75%
5-Bromoindole derivativesDIPEA, iPrOH, microwave (150°C)MALT1 protease inhibitors10–38%

Reductive Amination

The primary amine engages in reductive amination with ketones or aldehydes:

  • Catalyst : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) .

  • Applications : Synthesizes secondary amines for kinase inhibitors .

Example :

Amine+KetoneNaBH OAc 3N Alkylated product(Yield 65 85 )[12]\text{Amine}+\text{Ketone}\xrightarrow{\text{NaBH OAc }_3}\text{N Alkylated product}\quad (\text{Yield 65 85 })\quad[12]

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed cross-couplings:

  • Buchwald-Hartwig Amination : With aryl bromides using Pd₂(dba)₃ and BrettPhos ligands .

  • Suzuki-Miyaura Coupling : For biaryl formation, though less commonly reported .

Key Conditions :

  • Catalyst : Pd₂(dba)₃, tBuBrettPhos

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane or DMF .

Comparative Reactivity of Structural Analogs

Structural analogs exhibit varied reactivity due to substituent effects:

Table 2: Reactivity Comparison of Carbamate Derivatives

Compound NameKey FeatureReactivity with HClSolubilitySource
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamateLacks hydrochloride saltSlower deprotectionLower in H₂O
tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamateHydroxymethyl groupNo salt formationModerate in EtOH

Stability and Functional Group Tolerance

  • Thermal Stability : Stable under microwave conditions (up to 150°C) .

  • pH Sensitivity : Degrades in strong acidic/basic conditions (pH <2 or >12) .

  • Compatibility : Tolerates common reagents like BH₃·THF and Grignard reagents .

Comparación Con Compuestos Similares

Structural Variations and Stereochemical Differences

The target compound is distinguished from analogs by its (1r,4r) stereochemistry (trans configuration) and the presence of a methylene bridge between the cyclohexylamine and carbamate groups. Key analogs include:

Compound Name CAS Number Structural Differences Similarity Score
tert-Butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride 1049743-64-7 cis-3-aminomethyl substitution 0.95
tert-Butyl ((trans-4-aminocyclohexyl)methyl)carbamate 866548-92-7 Lacks methylene bridge; trans configuration 0.98
tert-Butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride 1426425-30-0 Methyl group at C4; non-methylcarbamate 0.93
tert-Butyl ((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methylcarbamate 1523542-00-8 Bicyclic structure; azabicyclo backbone N/A

Key Observations :

  • Stereochemistry : The (1r,4r) configuration ensures optimal spatial alignment for binding to kinase active sites, as seen in CDK9 inhibitors . Cis isomers (e.g., CAS 1049743-64-7) exhibit reduced activity due to steric clashes .
  • Substituent Effects : The methylene bridge in the target compound enhances solubility compared to analogs lacking this group (e.g., CAS 866548-92-7) .

Physicochemical Properties

Property Target Compound tert-Butyl (4-aminocyclohexyl)carbamate tert-Butyl (4-amino-4-methylcyclohexyl)carbamate
Molecular Formula C₁₂H₂₄ClN₂O₂ C₁₁H₂₂N₂O₂ C₁₂H₂₅ClN₂O₂
Molecular Weight 278.79 214.30 264.79
Hydrogen Bond Donors 2 2 2
LogP (Predicted) 2.1 1.8 2.3
TPSA (Ų) 55.8 55.8 55.8

Key Observations :

  • The hydrochloride salt form improves aqueous solubility, critical for in vivo applications.

Commercial Availability and Challenges

The target compound is listed as discontinued by CymitQuimica (Ref: 10-F340215), likely due to synthesis complexity or low demand. In contrast, analogs like tert-Butyl (4-aminocyclohexyl)carbamate (CAS 195314-59-1) remain available, highlighting the importance of substituent optimization for scalability .

Q & A

Basic: What are standard synthetic routes for preparing tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride?

Methodological Answer:
The compound is typically synthesized via carbamate protection of the primary amine group on the (1r,4r)-4-aminocyclohexyl backbone. A common protocol involves:

Amine Protection : Reacting (1r,4r)-4-aminocyclohexylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaHCO₃) to form the Boc-protected intermediate .

Hydrochloride Salt Formation : Treating the Boc-protected intermediate with hydrochloric acid (HCl) in an organic solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
Key Considerations : Monitor reaction completion via TLC or LC-MS, and confirm stereochemistry using chiral HPLC or NMR (e.g., coupling constants in ¹H NMR) .

Basic: How is the stereochemistry (1r,4r) confirmed for this compound?

Methodological Answer:
The (1r,4r) configuration is validated using:

¹H NMR Analysis : Distinct splitting patterns (e.g., axial vs. equatorial protons) and coupling constants (J-values) in cyclohexane rings. For example, trans-1,4-substituents exhibit characteristic diastereotopic proton signals .

Chiral Chromatography : Resolve enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases. Compare retention times with known standards .

X-ray Crystallography (if available): Definitive confirmation via crystal structure analysis .

Basic: What are the primary applications of this compound in drug discovery?

Methodological Answer:
The compound serves as:

Building Block : For synthesizing pharmacologically active molecules, such as kinase inhibitors or GPCR modulators (e.g., Cariprazine analogs) .

Intermediate in Stress Response Studies : Used to prepare derivatives targeting integrated stress response (ISR) pathways, as seen in analogs like N-((1r,4r)-4-aminocyclohexyl)-2-(4-chlorophenoxy)acetamide .
Experimental Design : Functionalize the amine group via reductive amination or acyl chloride coupling, followed by Boc deprotection for further derivatization .

Advanced: How to optimize reaction conditions to minimize diastereomer formation during synthesis?

Methodological Answer:
Diastereomer control requires:

Solvent Selection : Use polar aprotic solvents (e.g., DMAc) to stabilize transition states and enhance stereoselectivity .

Temperature Control : Lower temperatures (0–5°C) during coupling steps (e.g., acyl chloride additions) to reduce kinetic competition between pathways .

Catalytic Additives : Employ chiral catalysts (e.g., (R)-BINOL) or bases (e.g., DIPEA) to favor desired configurations.
Case Study : In , heating at 80°C in DMAc with NaHCO₃ led to a 1:1.6 ratio of diastereomers, suggesting thermal conditions influence equilibration .

Advanced: How to resolve contradictions in NMR data for this compound?

Methodological Answer:
Unexpected NMR signals may arise from:

Solvent or Impurity Effects : Re-purify via column chromatography (silica gel, EtOAc/hexane) and re-acquire spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) .

Dynamic Stereochemistry : For flexible cyclohexyl rings, variable-temperature NMR (VT-NMR) can detect conformational exchange broadening .

Residual Water : Dry samples thoroughly over molecular sieves or Na₂SO₄ before analysis .

Advanced: What stability studies are recommended for long-term storage of this compound?

Methodological Answer:
Design stability studies using:

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 2–4 weeks. Monitor degradation via HPLC .

pH Stability : Assess solubility and decomposition in buffers (pH 1–12) to identify labile conditions (e.g., Boc deprotection under acidic media) .

Storage Recommendations : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced: How to design a protocol for impurity profiling of derivatives?

Methodological Answer:

Synthetic Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) from incomplete coupling steps .

Quantitative Analysis : Calibrate against reference standards (e.g., Cariprazine Impurity 26) using UPLC with charged aerosol detection (CAD) for non-UV active impurities .

Regulatory Compliance : Follow ICH Q3A/B guidelines for reporting thresholds (e.g., 0.10% for unknown impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.